5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine
Description
5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine is a bicyclic secondary amine featuring a fully saturated pyrrolidine ring fused to a piperidine-like six-membered ring, with a methyl substituent at the 5-position (CAS: 2173992-26-0) . The "octahydro" designation indicates complete hydrogenation of the bicyclic system, conferring conformational rigidity and enhanced stability compared to unsaturated analogs. This compound is typically synthesized as a dihydrochloride salt to improve aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-3-8-7(6-10)2-4-9-8/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTKWLHJIFCQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301248969 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, octahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443981-84-7 | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, octahydro-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443981-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[3,2-c]pyridine, octahydro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301248969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategies
The preparation of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine typically involves:
- Construction of the bicyclic pyrrolo-pyridine core.
- Introduction of the methyl substituent at the 5-position.
- Control of stereochemistry in the octahydro (fully saturated) system.
- Use of accessible and inexpensive starting materials.
- Mild reaction conditions to facilitate industrial scalability.
One-Step Conversion from Cyano Group to Pyrrolidine Structure
A novel and efficient method involves the conversion of a cyano group directly into the pyrrolidine ring in a single step, using readily available raw materials and reagents under mild conditions. This method is particularly useful for synthesizing octahydro-1H-pyrrolo[3,2-c]pyridine derivatives bearing carboxyl or ester functionalities, which serve as important intermediates in pharmaceutical research.
- Starting Materials: N-benzyl-3-oxo piperidine-4-carboxylic acid ethyl ester or N-benzyl-4-oxo piperidine-3-carboxylic acid ethyl ester.
- Reaction Conditions: Mild, simple operation suitable for scale-up.
- Outcome: Efficient formation of the bicyclic pyrrolo[3,2-c]pyridine core with high yield.
- Advantages: Cheap, easily available reagents; mild conditions; industrial applicability.
This method is described in detail in patent CN104402879A and emphasizes the one-step conversion process that improves efficiency and reduces synthesis complexity.
Stepwise Synthesis via Pyridine N-Oxide Intermediates and Suzuki Coupling
Another well-documented approach involves the synthesis of 6-substituted 1H-pyrrolo[3,2-c]pyridine derivatives, which can be adapted for the 5-methyl derivative by appropriate substitution:
- Step 1: Starting from commercially available 2-bromo-5-methylpyridine.
- Step 2: Oxidation with meta-chloroperbenzoic acid to form 2-bromo-5-methylpyridine-1-oxide.
- Step 3: Nitration with fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.
- Step 4: Reaction with N,N-dimethylformamide dimethyl acetal to form a key vinyl intermediate.
- Step 5: Cyclization using iron powder and acetic acid to produce 6-bromo-1H-pyrrolo[3,2-c]pyridine.
- Step 6: Coupling with arylboronic acids via Suzuki cross-coupling to introduce various aryl groups, which can be modified to include methyl groups at desired positions.
This multi-step synthetic route is well-controlled and allows for structural diversity. The use of microwave irradiation in Suzuki coupling steps enhances reaction efficiency. The process is detailed in a 2024 research article, with full characterization of intermediates and final products.
Stereoselective Enzymatic Resolution and Cyclization for Octahydro Derivatives
For the fully saturated octahydro derivatives, stereoselective synthesis is critical:
- Enzymatic Resolution: Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylates undergo enzymatic hydrolysis using lipases or esterases to yield optically pure intermediates.
- Cyclization: The optically pure intermediates are converted to hexahydrofuro[3,4-b]pyridine-diones, which are further transformed into octahydro-1H-pyrrolo[3,4-b]pyridine derivatives.
- Reduction: Use of strong reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions completes the synthesis of the octahydro bicyclic system.
This method offers excellent stereocontrol and is suitable for preparing enantiomerically pure compounds, which is essential for pharmaceutical applications. The process involves multiple stages including solvent reflux, acid treatment, and hydride reduction, as described in patents WO2010100215A1 and US20110137036A1.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The one-step cyano conversion method has been highlighted for its industrial scalability and ease of operation, making it attractive for large-scale pharmaceutical intermediate production.
- The multi-step pyridine N-oxide route allows for the introduction of diverse substituents, enabling the fine-tuning of biological activity in drug design.
- Enzymatic resolution combined with chemical cyclization and reduction provides a robust route to stereochemically defined octahydro derivatives, critical for enantioselective drug development.
Chemical Reactions Analysis
Types of Reactions
5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
Medicinal Chemistry
Antibiotic Development
One of the notable applications of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine is its role as an intermediate in the synthesis of antibiotics, particularly fluoroquinolones. For instance, the compound is involved in the synthesis of Moxifloxacin, a broad-spectrum antibacterial agent used to treat respiratory infections and skin conditions. The synthesis process includes stereoselective methods to ensure high optical purity, which is crucial for the efficacy and safety of the resulting antibiotic .
Potential as a Therapeutic Agent
Research indicates that derivatives of this compound may possess properties that inhibit matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF), which are significant in inflammatory diseases and cancer. The structural features of this compound allow for modifications that enhance its biological activity against these targets .
Organic Synthesis
Versatile Reaction Intermediate
In organic synthesis, this compound serves as a scaffold for developing various chemical entities. Its structure allows for functionalization at multiple positions, making it a valuable building block in synthesizing more complex molecules. The compound's ability to undergo various chemical transformations expands its utility in creating novel compounds with potential pharmacological activities .
Case Study 1: Synthesis of Moxifloxacin
The synthesis of Moxifloxacin from this compound involves multiple steps that include the formation of key intermediates through condensation reactions and subsequent transformations. The stereochemical configuration is critical for the biological activity of the final antibiotic product. This case highlights the importance of this compound in developing effective therapeutic agents against bacterial infections .
Case Study 2: Inhibition Studies on MMPs
Recent studies have explored derivatives of this compound for their ability to inhibit MMPs. These enzymes play a role in extracellular matrix degradation and are implicated in various diseases such as arthritis and cancer. Preliminary results suggest that modifications to the core structure can lead to increased inhibitory activity, making it a candidate for further drug development efforts aimed at treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets and pathways. This compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Nitrogen Position in the Six-Membered Ring
The position of nitrogen in the six-membered ring critically influences bioactivity. For example:
- 1H-Pyrrolo[2,3-b]pyridine (nitrogen at position 7) exhibits moderate kinase inhibitory activity.
- Relocating nitrogen to position 5 (as in 1H-pyrrolo[3,2-c]pyridine ) or position 6 (e.g., 1H-pyrrolo[2,3-c]pyridine ) drastically reduces inhibitory potency, as shown in LATS kinase inhibition studies .
- 5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine shares the nitrogen-atom positioning of 1H-pyrrolo[3,2-c]pyridine but introduces saturation and a methyl group, which may mitigate activity losses by enhancing target binding via rigidity and lipophilicity .
Substituent Effects
- Polar substituents (e.g., carboxylic acids in 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) ) increase water solubility but reduce membrane permeability .
- Halogenated derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine (10b) ) exhibit altered electronic profiles, enhancing reactivity in cross-coupling reactions .
- Methyl groups (as in this compound) improve lipophilicity, favoring blood-brain barrier penetration .
Ring Saturation
Physicochemical and Pharmacokinetic Properties
Biological Activity
5-Methyl-octahydro-1H-pyrrolo[3,2-c]pyridine (C8H16N2) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and therapeutic applications, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a unique bicyclic structure, which contributes to its distinctive chemical reactivity and biological properties. The presence of a methyl group at the 5-position enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound is believed to modulate the activity of various receptors and enzymes through binding interactions, which can lead to alterations in cellular signaling pathways.
Key Mechanisms:
- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing neurochemical pathways.
- Enzyme Modulation : It has been suggested that this compound can inhibit or activate certain enzymes, thereby affecting metabolic processes.
Biological Evaluation
Research studies have evaluated the biological effects of this compound in various contexts:
Antimicrobial Activity
In vitro studies have reported significant antimicrobial properties against various pathogens. For instance, derivatives of this compound have shown efficacy against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections .
Anticancer Potential
The compound has also been investigated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects against several cancer types, including breast cancer (MCF-7) and lung cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the effectiveness of this compound against common bacterial strains.
- Method : Disc diffusion method was employed to assess antibacterial activity.
- Findings : The compound exhibited zones of inhibition comparable to standard antibiotics, suggesting it could serve as a lead compound for antibiotic development.
-
Case Study on Anticancer Activity :
- Objective : To analyze the cytotoxic effects on MCF-7 breast cancer cells.
- Method : MTT assay was used to determine cell viability post-treatment.
- Findings : A dose-dependent reduction in cell viability was observed, with significant effects noted at higher concentrations.
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:
| Compound | Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antimicrobial, anticancer | Unique methyl group enhances activity |
| 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine | Structure | Limited data available | Similar structure but different properties |
| 3-((4-Methylpiperazin-1-yl)methyl)-1-octyl-5-(p-tolyl)-1H-pyrrolo[2,3-c]pyridine | Structure | Neuroactive | Potential CNS applications |
Q & A
Q. What are the most efficient synthetic routes for 5-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine and its derivatives?
A one-step conversion of cyano groups to pyrrolidine structures has been reported as a novel method, enabling efficient synthesis of octahydro-pyrrolo[3,2-c]pyridine derivatives. This approach uses readily available raw materials under mild reaction conditions, achieving high yields through optimized trityl-group protection and deprotection steps . Additionally, intermediates such as 2-bromo-5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine have been utilized in multi-step protocols involving Mg-mediated coupling and acid hydrolysis .
Q. How can the structural and physicochemical properties of this compound be characterized?
Key analytical techniques include:
- LogP determination (6.036) to assess lipophilicity, critical for pharmacokinetic profiling .
- NMR spectroscopy (e.g., H and C) to confirm stereochemistry and substituent positions, as demonstrated for related pyrrolo-pyridine derivatives .
- X-ray crystallography to resolve coordination environments in metal complexes, revealing distortion patterns in heterocyclic rings .
Q. What pharmacological targets are associated with pyrrolo[3,2-c]pyridine scaffolds?
Derivatives of this scaffold have shown activity as C-C chemokine receptor type 5 (CCR5) antagonists , with structural modifications (e.g., methyl or aryl groups) enhancing binding affinity and selectivity . Recent studies also highlight potential as sterol 14α-demethylase (CYP51) inhibitors , validated via molecular dynamics simulations and enzymatic assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?
SAR studies emphasize:
- Substituent positioning : Methyl groups at the 5-position improve metabolic stability, while bulky trityl groups enhance receptor selectivity .
- Ring rigidity : The octahydro-pyrrolo[3,2-c]pyridine core's fused bicyclic system restricts conformational flexibility, optimizing interactions with hydrophobic binding pockets .
- Boronic acid coupling : Suzuki-Miyaura reactions with aryl boronic acids (e.g., 3,4-dimethoxyphenyl) improve solubility and CNS penetration .
Q. What computational methods are effective for predicting biological activity and binding modes?
- Molecular Dynamics (MD) Simulations : Used to model interactions between 4H-pyrano[3,2-c]pyridine analogues and CYP51's active site, identifying key hydrogen bonds and hydrophobic contacts .
- Docking Studies : Combined with free-energy perturbation (FEP) calculations to prioritize derivatives with optimal steric and electronic profiles .
Q. How can researchers resolve contradictions in reaction yields for cross-coupling methodologies?
Discrepancies in Suzuki coupling yields (e.g., 20.2% vs. 59% for phenyl derivatives) arise from:
- Catalyst selection : Pd(PPh) vs. PdCl(dppf), with the latter improving electron-deficient substrate reactivity .
- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states in boronic acid couplings .
- Purification challenges : Silica gel chromatography may lead to product loss; alternative methods like recrystallization or HPLC are recommended for polar intermediates .
Q. What strategies optimize diastereoselectivity in pyrrolidine ring functionalization?
- Chiral auxiliaries : Methyl 5-oxopyrrolidine-2-carboxylates synthesized via NaH/MeI alkylation show high diastereomeric excess (de > 90%) when using enantiopure starting materials .
- Temperature control : Low-temperature (<0°C) reactions minimize racemization during nucleophilic substitutions .
Methodological Guidelines
- Synthetic Optimization : Prioritize Pd-catalyzed cross-coupling for diversifying substituents, referencing protocols in , and 12.
- Data Validation : Cross-reference NMR, HPLC, and crystallographic data to confirm structural integrity ().
- Biological Assays : Use CCR5 or CYP51 enzymatic inhibition assays (IC) to quantify activity, correlating results with computational predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
